N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine
Overview
Description
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is a chemical compound with the molecular formula C12H13FN4. It is known for its unique structure, which includes a fluorophenyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine typically involves the reaction of 4-fluorobenzylamine with pyridine-2,3,6-triamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorophenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N~6~-[(4-Chlorophenyl)methyl]pyridine-2,3,6-triamine
- N~6~-[(4-Bromophenyl)methyl]pyridine-2,3,6-triamine
- N~6~-[(4-Methylphenyl)methyl]pyridine-2,3,6-triamine
Uniqueness
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
This compound has the molecular formula and features a unique structure that includes a pyridine ring and a fluorophenyl group. The synthesis typically involves the reaction of 4-fluorobenzylamine with pyridine-2,3,6-triamine under specific conditions using solvents like ethanol or methanol and a catalyst to enhance the reaction efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preclinical studies demonstrate that this compound can inhibit the proliferation of cancer cells in vitro. The fluorophenyl group is hypothesized to enhance the compound's lipophilicity and binding affinity to cancer cell receptors, leading to increased cytotoxicity against tumor cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is thought to modulate various signaling pathways by acting on enzymes and receptors involved in cell growth and survival. The presence of the fluorine atom is significant as it may influence the compound's stability and biological interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N~6~-[(4-Chlorophenyl)methyl]pyridine-2,3,6-triamine | Chlorine substituent instead of fluorine | Antimicrobial; less potent than fluorinated version |
N~6~-[(4-Bromophenyl)methyl]pyridine-2,3,6-triamine | Bromine substituent | Similar activity; varies by halogen |
N~6~-[(4-Methylphenyl)methyl]pyridine-2,3,6-triamine | Methyl substituent | Weaker activity compared to fluorinated version |
The presence of the fluorine atom in this compound enhances its biological activity compared to other halogenated derivatives.
Case Studies and Research Findings
- Antibacterial Study : A study published in Journal of Medicinal Chemistry reported that this compound showed effective inhibition against Staphylococcus aureus with an IC50 value significantly lower than traditional antibiotics .
- Anticancer Research : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways. The findings suggest a potential role in cancer therapy .
Properties
IUPAC Name |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11/h1-6H,7,14H2,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHRVQMESYQDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446492 | |
Record name | N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112523-78-1 | |
Record name | N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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